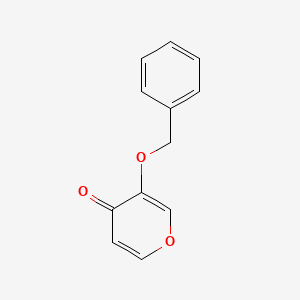

3-(Benzyloxy)-4H-pyran-4-one

説明

Overview of 4H-Pyran-4-one Core Structures in Chemical and Medicinal Sciences

The 4H-pyran-4-one ring system is a fundamental heterocyclic structure found in a vast number of biologically active molecules. tandfonline.comresearchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The versatility of the 4H-pyran-4-one core allows for various substitutions, leading to a diverse library of compounds with distinct biological profiles. researchgate.net For instance, kojic acid, a naturally occurring 4H-pyran-4-one derivative, is widely used in the cosmetic and food industries and serves as a precursor for the synthesis of more complex and potent derivatives. tandfonline.comresearchgate.nettandfonline.com The introduction of different functional groups onto the pyranone ring can significantly modulate its biological activity, making it a privileged scaffold in drug discovery.

Significance of the Benzyloxy Moiety in Pyranone Chemistry

The benzyloxy group, a benzyl (B1604629) ether, plays a crucial role in modifying the physicochemical and biological properties of parent molecules. In medicinal chemistry, the introduction of a benzyloxy moiety can enhance a compound's metabolic stability and ability to penetrate cell membranes, thereby increasing its bioavailability and efficacy. This group can also participate in crucial interactions with biological targets, such as enzymes and receptors. researchgate.net The presence of the benzyloxy group in the 3-position of the 4H-pyran-4-one ring is of particular interest as it can influence the electronic properties of the pyranone system and provide a site for further chemical modification. This strategic placement can lead to the development of novel compounds with tailored pharmacological activities. researchgate.net

Historical Context of 3-(Benzyloxy)-4H-pyran-4-one in Synthetic and Medicinal Chemistry

The synthesis of this compound is often achieved through the protection of the hydroxyl group of a corresponding 3-hydroxy-4H-pyran-4-one derivative, such as maltol (B134687) or its analogs. unl.edu This synthetic strategy allows for selective reactions at other positions of the pyranone ring. Historically, research on this compound has been linked to the broader exploration of pyranone chemistry. For example, studies on kojic acid and its derivatives have paved the way for the synthesis and investigation of compounds like this compound. kcl.ac.uk While specific early research focusing solely on this compound is not extensively documented in readily available literature, its synthesis is a logical extension of established methodologies in pyrone chemistry.

Research Trajectories and Future Outlook for this compound Derivatives

The future of research on this compound and its derivatives appears promising, with several potential avenues for exploration. The development of novel synthetic methods to create a diverse range of derivatives is a key area of focus. mdpi.comscispace.com These derivatives could be screened for a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects. The benzyloxy group can serve as a handle for the introduction of other functional groups, leading to the creation of hybrid molecules with enhanced or novel therapeutic properties. Furthermore, computational studies, such as molecular docking, can be employed to predict the interactions of these derivatives with specific biological targets, thereby guiding the design of more potent and selective drug candidates.

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and potential applications of 4H-pyran-4-one derivatives, providing context for the study of this compound.

| Compound/Derivative Class | Key Research Finding | Potential Application |

| Dihydropyrano[3,2-b]pyrans and Spiro-pyrano[3,2-b]pyrans | Synthesized from 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), these compounds show a wide range of biological activities. tandfonline.comtandfonline.com | Medicinal and pharmaceutical chemistry. tandfonline.comtandfonline.com |

| Halogenated Pyranones | Highly halogenated pyranones exhibit potential as therapeutic agents due to their antimicrobial, antiviral, and anticancer properties. ontosight.ai | Therapeutic applications. ontosight.ai |

| 4-((Benzyloxy)carbonyl)benzoic acid derivatives | These compounds have been investigated for their cholesterol-lowering, antihypertensive, and anticancer activities. | Pharmaceutical compounds. |

| Tetrahydro-4H-pyran-4-one derivatives | Show potential as anti-influenza virus agents and are used in the synthesis of histamine-3 antagonists for cognitive disorders. chemicalbook.com | Antiviral drug development, treatment of cognitive disorders. chemicalbook.com |

| Chlorokojic acid derivatives | Mannich bases of chlorokojic acid have demonstrated anticonvulsant, antimicrobial, and antitubercular activities. tandfonline.com | Anticonvulsant and antimicrobial agents. tandfonline.com |

Structure

3D Structure

特性

IUPAC Name |

3-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMZYQOQNQAGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447664 | |

| Record name | 3-benzyloxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61049-67-0 | |

| Record name | 3-benzyloxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 3-(Benzyloxy)-4H-pyran-4-one from Precursors

The most prevalent and well-established method for the synthesis of this compound and its analogs involves the chemical modification of kojic acid. This natural precursor provides a readily available and cost-effective starting point for accessing the pyranone core structure.

Benzylation of Kojic Acid: Reaction Mechanisms and Optimization

The introduction of the benzyl (B1604629) group onto the kojic acid backbone is a key transformation. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group at the 3-position of the pyranone ring acts as a nucleophile, attacking an electrophilic benzyl source. The reaction generally proceeds via an SN2 mechanism, where a benzylic halide, most commonly benzyl bromide or benzyl chloride, serves as the electrophile.

The phenolic hydroxyl group at the 5-position of kojic acid is more acidic than the primary alcohol at the 2-position, making it the primary site of deprotonation and subsequent benzylation. The reaction is often performed in a suitable organic solvent, such as methanol, and may require heating to achieve a reasonable reaction rate and yield.

To facilitate the benzylation, alkaline conditions are necessary to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases employed for this purpose include sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃). The choice of base can influence the selectivity and efficiency of the reaction.

The reaction involves the in-situ formation of a sodium kojate salt, which then reacts with the benzyl halide. The use of a relatively mild base like sodium bicarbonate can be advantageous in minimizing side reactions. For instance, a common procedure involves dissolving kojic acid in methanol, followed by the addition of an aqueous solution of sodium hydroxide and then benzyl chloride. The mixture is typically refluxed for several hours to drive the reaction to completion.

Table 1: Representative Conditions for the Benzylation of Kojic Acid Analogs

| Precursor | Benzylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Benzyl Bromide | Not specified | Methanol | 70°C | 81-84% |

| Kojic Acid | Benzyl Chloride | Sodium Hydroxide | Methanol/Water | Reflux | Not specified |

While traditional benzylation often relies on stoichiometric amounts of base, catalytic methods can offer advantages in terms of efficiency and milder reaction conditions. Phase-transfer catalysis (PTC) is a particularly relevant technique for reactions involving a water-soluble anion (like the kojate anion) and an organic-soluble electrophile (like benzyl chloride).

In a typical PTC setup, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide (TBAB), is used as the catalyst. The catalyst facilitates the transfer of the kojate anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase, where it can react with the benzyl halide. This method can lead to higher yields and faster reaction times under milder conditions, often at room temperature. Although widely used for the alkylation of phenols, specific, detailed applications of PTC for the commercial synthesis of this compound are not extensively documented in readily available literature.

Alternative Synthetic Pathways to the this compound Scaffold

While the benzylation of kojic acid is the dominant route, other strategies for the construction of the 4H-pyran-4-one ring system exist. These methods typically involve multi-component reactions or cyclization strategies. For example, one-pot syntheses of highly substituted 4H-pyrans have been reported through the reaction of aldehydes, malononitrile, and active methylene compounds. However, these methods are generally used for creating libraries of diverse pyran derivatives and have not been specifically optimized for the synthesis of the 3-(benzyloxy) substituted scaffold as a direct alternative to the kojic acid route.

Another potential, though less direct, approach involves the synthesis of a 3-hydroxy-4H-pyran-4-one intermediate from non-kojic acid precursors, followed by benzylation. For instance, the synthesis of 3-acetoxy-4H-pyran-4-one has been achieved through a sequence involving bromination of a tetrahydropyran derivative followed by treatment with a base. rsc.org Subsequent hydrolysis and benzylation could theoretically lead to the desired product.

Stereoselective Synthesis and Enantiomeric Control in this compound Production

The core structure of this compound is achiral, meaning it does not have enantiomers. Therefore, stereoselective synthesis and enantiomeric control are not considerations in its direct production.

However, derivatives of this compound can serve as important chiral synthons or precursors for the synthesis of enantiomerically pure molecules. For example, 3-benzyloxy-2-methyl-4H-pyran-4-one can be reacted with chiral amino alcohols, such as L-valinol or L-isoleucinol, to produce chiral 3-hydroxypyrid-4-one derivatives. google.com In these reactions, the pyranone ring undergoes a transformation to a pyridinone ring, and the chirality is introduced from the amino alcohol. The benzyloxy group is subsequently removed via hydrogenation to yield the final chiral product. This demonstrates the utility of the this compound scaffold in asymmetric synthesis. google.com

Derivatization Strategies of this compound

This compound and its immediate precursors, such as 3-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, are versatile intermediates for further chemical modifications. These derivatizations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

A primary derivatization strategy involves the oxidation of the hydroxymethyl group at the 2-position of the benzylated kojic acid precursor. This oxidation converts the primary alcohol into a carboxylic acid, yielding 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. This transformation is a key step in the synthesis of certain pharmaceuticals. nih.gov Various oxidizing agents can be employed for this purpose, including:

TEMPO-mediated oxidation: A highly efficient method using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl) and sodium bromide (NaBr). chemicalbook.com This reaction is typically carried out in a biphasic system of dichloromethane (B109758) and water with a base such as sodium bicarbonate. chemicalbook.com

Chromium-based reagents: A combination of chromium(VI) oxide and periodic acid in acetonitrile can also effect this oxidation. chemicalbook.com

Another derivatization pathway involves the reaction of the hydroxymethyl group to form esters or ethers. For instance, 2-aminoxymethyl-5-benzyloxy-4H-pyran-4-one has been synthesized and used as an intermediate in the preparation of cephalosporin derivatives. nih.gov Furthermore, the pyranone ring itself can undergo reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be performed on brominated derivatives of this compound to introduce aryl groups at the 5-position. clockss.org

Table 2: Examples of Derivatives Synthesized from this compound Precursors

| Starting Material | Reagents | Product | Significance |

|---|---|---|---|

| 3-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | TEMPO, NaOCl, NaBr, NaHCO₃ | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Pharmaceutical intermediate nih.gov |

| 3-Benzyloxy-5-bromo-2-methyl-4H-pyran-4-one | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-Benzyloxy-2-methyl-5-phenyl-4H-pyran-4-one | Synthesis of 5-aryl-4H-pyran-4-ones clockss.org |

| 3-Benzyloxy-2-methyl-4H-pyran-4-one | L-Valinol, then H₂/Pd-C | (S)-3-Hydroxy-1-(1-hydroxy-3-methylbutyl-2-)-2-methylpyridin-4(1H)-one | Synthesis of chiral compounds google.com |

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a protecting group for the hydroxyl function at the C-3 position and also offers a site for various chemical transformations.

The removal of the benzyl group to unveil the 3-hydroxy-4H-pyran-4-one (allomaltol) is a common and crucial transformation. Several methods are available for this deprotection, with the choice depending on the presence of other functional groups in the molecule. organic-chemistry.org

Catalytic Hydrogenation: This is one of the most common and cleanest methods for benzyl ether cleavage. The reaction involves treating this compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds under mild conditions and yields the desired alcohol and toluene as the only byproduct. This method is highly efficient but may not be suitable if other reducible functional groups, such as alkenes or alkynes, are present in the molecule.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia can also effect debenzylation. This method is potent but less selective than catalytic hydrogenation.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can be used to cleave benzyl ethers. However, this method generally requires harsh conditions and is less common.

Oxidative Cleavage: As discussed in the next section, oxidation of the benzyloxy group can lead to cleavage, but this is typically a two-step process involving the formation of a benzoate (B1203000) ester followed by hydrolysis.

A study on selective O-debenzylation of phenols demonstrated the use of magnesium in methanol (Mg/MeOH) as an effective reagent system, which could be applicable here. researchgate.net

| Method | Reagents | Typical Conditions | Advantages | Limitations |

| Catalytic Hydrogenation | H₂, Pd/C | RT, atmospheric or moderate pressure | Clean, high yield, mild conditions | Not compatible with other reducible groups |

| Oxidative Cleavage | DDQ, mIBX | Varies | Selectivity for certain substituted benzyl ethers | Requires subsequent hydrolysis |

| Dissolving Metal Reduction | Na, liquid NH₃ | Low temperature (-78 °C) | Strong reducing conditions | Low functional group tolerance |

| Mg/MeOH Reduction | Mg, Methanol | Room Temperature | Mild and selective for certain substrates | Substrate scope may be limited |

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. libretexts.org Various oxidizing agents can convert the benzyl ether into different products.

Oxidation to Benzoate Esters: Strong oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid and acetone), can oxidize benzyl ethers. The reaction often yields a mixture of the corresponding benzoate ester and benzoic acid. acs.org More selective and milder reagents, like a modified, water-soluble derivative of o-iodoxybenzoic acid (mIBX), have been shown to directly oxidize benzyl ethers to the corresponding benzoate esters in good yields. siu.edu This transformation converts the benzyl protecting group into a benzoate group, which can be subsequently removed by hydrolysis.

Oxidative Cleavage to Aldehydes: Photosensitized oxidation of benzylic ethers in the presence of an electron-accepting sensitizer can lead to the formation of benzaldehyde derivatives via a radical cation intermediate. rsc.org Additionally, reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate can oxidatively cleave benzylic ethers to give the corresponding aromatic aldehydes and the deprotected alcohol. organic-chemistry.org

Reduction of the benzyloxy group itself is less common than reductive cleavage (debenzylation). The benzene (B151609) ring of the benzyloxy group can be reduced to a cyclohexyl ring under harsh hydrogenation conditions (e.g., using a rhodium or ruthenium catalyst at high pressure), but this typically requires forcing conditions that would likely affect the pyranone ring as well.

| Reaction | Reagent(s) | Product(s) |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Benzoate ester, Benzoic acid |

| Oxidation | Modified IBX (mIBX) | Benzoate ester |

| Oxidative Cleavage | Photosensitizer, O₂ | Benzaldehyde, 3-hydroxy-4H-pyran-4-one |

| Oxidative Cleavage | TEMPO-based reagents | Benzaldehyde, 3-hydroxy-4H-pyran-4-one |

Introduction of Heterocyclic and Aromatic Moieties

The introduction of heterocyclic and aromatic moieties to the this compound scaffold is a key strategy for the diversification of this core structure, enabling the exploration of its chemical space for various applications. These modifications are typically achieved through the functionalization of the pyranone ring, leading to a wide array of derivatives with potentially novel properties.

Synthesis of Amide Derivatives of this compound

The synthesis of amide derivatives of this compound typically proceeds through the activation of a carboxylic acid precursor, namely 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. This carboxylic acid can be synthesized from 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one via an oxidation reaction. chemicalbook.com

Once the carboxylic acid is obtained, standard peptide coupling methodologies can be employed for the formation of the amide bond. These methods involve the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Commonly used coupling reagents for this transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Another approach involves the use of phosphonium-based coupling reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), or uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The general scheme for the synthesis of amide derivatives is presented below:

Scheme 1: General Synthesis of Amide Derivatives

Activation of Carboxylic Acid: The carboxylic acid group of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is activated using a suitable coupling reagent.

Nucleophilic Attack by Amine: The activated carboxylic acid derivative is then subjected to nucleophilic attack by a primary or secondary amine.

Amide Bond Formation: The reaction culminates in the formation of the corresponding amide derivative.

A representative example of this synthesis is the reaction of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid with a generic primary amine (R-NH₂) using a carbodiimide coupling agent.

| Reactant 1 | Reactant 2 | Coupling Reagent | Product |

| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | R-NH₂ | DCC/HOBt | N-alkyl/aryl-3-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide |

Formation of Fused Ring Systems Involving the Pyranone Scaffold

The this compound scaffold can serve as a building block for the construction of more complex, fused ring systems. These reactions often involve intramolecular cyclizations of suitably functionalized pyranone derivatives.

One potential strategy for the formation of fused rings is through an intramolecular Diels-Alder reaction. By introducing a diene moiety tethered to the pyranone ring, a subsequent thermal or Lewis acid-catalyzed cycloaddition could lead to the formation of a polycyclic system.

Another approach involves intramolecular Heck reactions. If an aryl or vinyl halide is tethered to the pyranone core, a palladium-catalyzed intramolecular cyclization can be envisioned to form a new ring fused to the pyranone. This methodology has been successfully applied to construct fused pyran rings from O-allylated ethers.

Furthermore, tandem reactions involving cyclization and cross-coupling can lead to the formation of fused systems. For instance, a palladium-catalyzed tandem cyclization/cross-coupling of a 3-alkynyl chromone with an aryl iodide has been reported to produce 4H-furo[3,2-c]chromenes and xanthones, demonstrating the potential for similar transformations on the this compound scaffold. acs.orgnih.gov

A general representation of a potential intramolecular cyclization is depicted below:

Scheme 2: Hypothetical Intramolecular Cyclization

A this compound derivative bearing a reactive tether at a suitable position can undergo an intramolecular cyclization to form a fused bicyclic or polycyclic system.

| Starting Material | Reaction Type | Potential Fused System |

| This compound with a tethered diene | Intramolecular Diels-Alder | Fused carbocyclic or heterocyclic ring |

| This compound with a tethered aryl/vinyl halide | Intramolecular Heck Reaction | Fused aromatic or olefinic ring |

Coupling Reactions for Diverse Substituent Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of a wide range of substituents onto the this compound core, provided that a suitable handle, such as a halide or triflate, is present on the pyranone ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. If a halogenated derivative of this compound were available, Suzuki-Miyaura coupling could be employed to introduce various aryl, heteroaryl, or vinyl groups.

Heck-Mizoroki Coupling: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of alkenyl substituents onto the pyranone ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This would enable the introduction of alkynyl moieties.

The general conditions for these coupling reactions are summarized in the following table:

| Reaction Name | Coupling Partners | Catalyst System | Introduced Substituent |

| Suzuki-Miyaura | Pyranone-X + R-B(OH)₂ | Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |

| Heck-Mizoroki | Pyranone-X + Alkene | Pd catalyst, Base | Alkenyl |

| Sonogashira | Pyranone-X + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

(Note: Pyranone-X represents a halogenated or triflated derivative of this compound)

Multi-component Reaction Approaches for Novel Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to complex molecules. While many MCRs focus on the de novo synthesis of the 4H-pyran ring, it is also conceivable to utilize this compound as a building block in subsequent MCRs to generate novel derivatives. eurekaselect.comgrowingscience.comnih.gov

For instance, if the pyranone core contains a suitable functional group, such as an aldehyde or a ketone, it could participate as one of the components in well-established MCRs like the Ugi or Passerini reactions. This would allow for the rapid introduction of diverse amide and ester functionalities.

A hypothetical MCR involving a functionalized this compound derivative is outlined below:

Scheme 3: Hypothetical Ugi-type Multi-component Reaction

An aldehyde-functionalized this compound could react with an amine, an isocyanide, and a carboxylic acid in a one-pot reaction to generate a complex alpha-acylamino amide derivative.

| Pyranone Component | Other Reactants | Reaction Type | Product Class |

| Aldehyde-functionalized this compound | Amine, Isocyanide, Carboxylic Acid | Ugi Reaction | α-Acylamino amide derivative of the pyranone |

Reaction Mechanisms and Mechanistic Studies

Detailed Mechanistic Investigations of Key Synthetic Steps

Mechanism of Amide Formation: The formation of amides from 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid and an amine, when mediated by a carbodiimide like DCC, proceeds through a well-established mechanism. Initially, the carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The attack of the amine on the carbonyl carbon of the O-acylisourea leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and the N,N'-dicyclohexylurea byproduct. The presence of HOBt can intercept the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and efficiently acylates the amine.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions: The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., a halogenated this compound), forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and electronic properties of molecules. For the broader class of 4H-pyran-4-one and its derivatives, computational studies, particularly using Density Functional Theory (DFT), have been employed to understand their electronic structure and reactivity.

Ab initio wavefunctions have been used to study the electronic structure of 4H-pyran-4-one and its sulfur analogues, revealing insights into their aromaticity. scite.ai Such studies indicate that bond lengths and overlap populations suggest a low degree of aromaticity for this class of compounds. scite.ai DFT analysis has also been used to investigate the substituent effects on the stability and reactivity of pyranone compounds. covenantuniversity.edu.ng For instance, the distribution of the highest occupied molecular orbital (HOMO) can indicate the likely sites of electrophilic attack. In some substituted 2,6-dimethyl-4H-pyran-4-one compounds, the HOMO is mainly distributed over the substituents, suggesting a lack of reactivity at the oxygen atoms within the pyranone ring. covenantuniversity.edu.ng

Influence of Solvent and Catalysis on Reaction Outcomes

The choice of solvent and catalyst is crucial in directing the outcome of chemical reactions involving 4H-pyran derivatives. The synthesis of various substituted 4H-pyrans is often achieved through multicomponent reactions, where the solvent and catalyst play a pivotal role in reaction efficiency and selectivity.

In the synthesis of 4H-pyran derivatives through multicomponent reactions, a variety of catalysts have been employed, including bases like piperidine, triethylamine, and solid-supported catalysts such as KOH loaded on calcium oxide. growingscience.com The use of a catalyst can significantly reduce reaction times and improve yields. For instance, in a one-pot synthesis of 2-amino-4H-pyran derivatives, the use of 20% KOH loaded on CaO as a catalyst in a solvent-free condition resulted in a 92% yield in just 10 minutes. growingscience.com

The solvent can also have a profound effect on the reaction outcome. In some cases, solvent-free conditions provide the best results. growingscience.com In other instances, polar solvents like ethanol are used. growingscience.com The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states, thereby affecting the reaction rate and yield. The table below summarizes the effect of different catalysts on the yield of a model multicomponent reaction for the synthesis of a 4H-pyran derivative.

| Catalyst | Reaction Time | Yield (%) |

| SiO2-NPs | 2h | - |

| DMAP | 3h | - |

| KF.Al | 3h | - |

| NaOH | 8h | - |

| NbCl | 72h | - |

| Sodium alginate | 170 min | - |

| CsF | 3.5 h | - |

| Potassium Phthalimide | 35 min | - |

| Thiourea dioxide | 40 min | - |

| 20% KOH loaded CaO | 10 min | 92 |

Data adapted from a study on the synthesis of 4H-pyran derivatives. researchgate.net

While this data is for a related system, it highlights the significant impact that the choice of catalyst can have on the efficiency of pyran synthesis. For the specific case of this compound, the choice of solvent and catalyst for its synthesis and subsequent reactions would need to be optimized based on the specific reaction conditions and desired outcomes.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides precise information on the number of different types of protons, their chemical environments, and their proximity to one another. While specific experimental data for 3-(Benzyloxy)-4H-pyran-4-one is not widely published, analysis of closely related structures, such as 3-(Benzyloxy)-2-bromo-4H-pyran-4-one, allows for the theoretical prediction of its ¹H NMR spectrum.

For this compound, the expected proton signals would include distinct resonances for the pyranone ring protons and the benzyloxy group protons. The protons on the pyranone ring (H-2, H-5, and H-6) would likely appear as distinct signals. The benzylic protons (-CH₂-) would typically manifest as a singlet, while the aromatic protons of the phenyl ring would appear in the aromatic region of the spectrum, likely as a multiplet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule, confirming the carbon framework. For this compound, with a molecular formula of C₁₂H₁₀O₃, a total of 12 distinct carbon signals would be expected in a decoupled spectrum, assuming no coincidental overlap.

The spectrum would feature signals for the carbonyl carbon (C-4) at a significantly downfield chemical shift, characteristic of ketones. The carbons of the pyranone ring and the benzyloxy group would also have characteristic chemical shifts. Analysis of the brominated analog, 3-(Benzyloxy)-2-bromo-4H-pyran-4-one, shows carbon signals at δ 172.98 (C=O), 156.56, 145.26, 140.66, 136.20, 128.56, 128.32, 128.28, 116.68, and 73.11 ppm. The removal of the bromine atom at the C-2 position in the target compound would significantly alter the chemical shifts of the pyranone ring carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other within the pyranone and benzyl (B1604629) rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to its attached carbon atom.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of this compound. Specifically, these studies could investigate the rotational barrier around the C-O-C bonds of the benzyloxy group. By acquiring spectra at different temperatures, it might be possible to observe changes in the NMR signals, such as broadening or coalescence, which can be analyzed to determine the energetic barriers for conformational exchange processes. Currently, there is no published literature available on the dynamic NMR studies of this specific compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₁₂H₁₀O₃), the exact mass can be calculated. Vendor data confirms the molecular weight to be 202.21 g/mol . sigmaaldrich.comchemsrc.comsigmaaldrich.coma2bchem.combldpharm.com HRMS would be used to measure the experimental mass with high precision (typically to four or five decimal places), and this value would be compared to the calculated theoretical mass to unambiguously confirm the molecular formula. For example, the related compound 3-(Benzyloxy)-2-bromo-4H-pyran-4-one has a calculated mass for [M+H]⁺ of 280.9813 and an experimentally found mass of 280.9808, demonstrating the accuracy of this technique.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides crucial insights into the molecular structure of this compound by elucidating its fragmentation pathways under electron impact. The fragmentation of pyranone and pyridinone derivatives often involves the formation of stable rearrangement ions and neutral molecules with low formation enthalpies, such as carbon monoxide (CO), water (H₂O), and carbon dioxide (CO₂). researchgate.net

For ether-containing compounds like this compound, a primary fragmentation pathway is the cleavage of the ether linkage. libretexts.org The molecular ion ([M+H]⁺) of the related compound 3-(benzyloxy)-2-bromo-4H-pyran-4-one has been identified at an m/z of 280.9813. nih.gov While specific MS/MS data for this compound is not extensively detailed in the available literature, analysis of analogous structures, such as 2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, reveals characteristic fragmentation patterns. These include the cleavage of the benzyl ether linkage, which would be a primary fragmentation event for this compound, leading to the formation of a stable benzyl cation (m/z 91) and a pyranone radical cation, or vice-versa. Further fragmentation of the pyranone ring itself would likely proceed through the loss of CO, a common pathway for 4-pyranones. researchgate.net

Table 1: Predicted Key Fragmentation Pathways for this compound

| Process | Resulting Fragment | Predicted m/z |

| Protonation | [M+H]⁺ | 203.06 |

| Benzyl group cleavage | [C₇H₇]⁺ | 91 |

| Loss of benzyl group | [M - C₇H₇]⁺ | 112 |

| Retro-Diels-Alder reaction | Varies | Varies |

| Loss of CO | [M+H - CO]⁺ | 175.07 |

Note: This table is based on general fragmentation principles for this class of compounds and requires experimental verification for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. innovatechlabs.comfilab.fr The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information on each component as it elutes. innovatechlabs.com

This method is routinely used for the analysis of flavor enhancers like maltol (B134687) and its derivatives. nih.govresearchgate.net For instance, a GC-MS method for determining maltol in food samples showed a retention time of 13.3 minutes under specific chromatographic conditions. nih.gov For this compound, a solid with a boiling point of 409.1±45.0 °C at 760 mmHg, GC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the instrument. chemsrc.com The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with its identity confirmed by the mass spectrum. The presence of any additional peaks would indicate impurities, which can be identified by their respective mass spectra. The purity of the compound is typically reported as a percentage of the total peak area. Commercial sources often state a purity of 97% for this compound. sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration of the pyranone ring, which is expected to appear in the region of 1600-1650 cm⁻¹. For the related compound 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one, this peak is observed at 1646 cm⁻¹. tandfonline.com

The ether linkage (C-O-C), which connects the benzyl group to the pyranone ring, will also produce characteristic stretching vibrations. These typically appear as strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. For 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one, C-O-C stretches are noted at 1251 cm⁻¹ and 1194 cm⁻¹. tandfonline.com Additionally, C–H stretching vibrations from the aromatic benzyl group are expected around 3000-3100 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Wavenumber (cm⁻¹) tandfonline.com |

| Carbonyl (Pyranone) | C=O Stretch | 1600-1650 | 1646 |

| Ether | C-O-C Stretch | 1000-1300 | 1251, 1194 |

| Aromatic Ring | C=C Stretch | 1400-1600 | 1608, 1578 |

| Aromatic C-H | C-H Stretch | 3000-3100 | 3114 |

| Alkyl C-H | C-H Stretch | 2850-3000 | 2906, 2834 |

Beyond the primary functional group identification, a full analysis of the vibrational modes in the IR spectrum provides comprehensive structural confirmation. The spectrum is a unique fingerprint for the molecule, arising from a combination of stretching and bending vibrations. pg.edu.pl

For this compound, in addition to the carbonyl and ether stretches, the in-ring C=C stretching of the pyranone and the benzene (B151609) ring will appear in the 1400-1600 cm⁻¹ region. tandfonline.comlibretexts.org The out-of-plane C-H bending vibrations of the substituted benzene ring, typically found between 675 and 900 cm⁻¹, can provide information about the substitution pattern. libretexts.org The combination of these distinct absorption bands confirms the presence of all structural components of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction analysis of single crystals would reveal detailed information about the unit cell dimensions, space group, and the packing of molecules within the crystal lattice. For related molecules, such as resveratrol-maltol hybrids, crystal packing is governed by a combination of weak intermolecular interactions, including hydrogen bonds and C–H···π interactions. mdpi.com In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by van der Waals forces and potential C–H···O interactions between the benzylic protons or aromatic protons and the carbonyl oxygen of neighboring molecules. The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal structure. The study of isomeric (benzyloxythienyl)oxazolines has shown that the distance between reactive groups, as determined by X-ray diffraction, directly influences chemical reactivity, highlighting the importance of solid-state structural analysis. mdpi.com

of this compound

The rigorous identification and characterization of this compound and its derivatives are foundational to understanding their chemical behavior and potential applications. This section delves into the sophisticated techniques employed for the assignment of the absolute configuration of chiral derivatives, a critical aspect in the field of stereochemistry.

The parent compound, this compound, is an achiral molecule and therefore does not exhibit stereoisomerism. However, the introduction of one or more chiral centers into the pyranone scaffold gives rise to enantiomers or diastereomers. The determination of the absolute configuration of these chiral derivatives is paramount for understanding their specific biological activities and chemical properties. Various methods are employed for this purpose, with stereoselective synthesis and X-ray crystallography being among the most definitive.

Detailed research into the stereoselective synthesis of pyranone derivatives has provided pathways to enantiomerically pure compounds. nih.gov The synthesis of these specific stereoisomers allows for the investigation of their unique properties. For instance, in the asymmetric synthesis of highly functionalized 2,3-dihydro-4-pyranones, a chiral phosphine (B1218219) oxide catalyst was utilized to achieve high diastereo- and enantioselectivities. jst.go.jp

A definitive method for determining the three-dimensional arrangement of atoms in a crystalline molecule is X-ray crystallography. nih.govwikipedia.org This technique provides unequivocal proof of the absolute configuration. In a study on the stereoselective synthesis of 2,3-dihydro-4-pyranones, the absolute configuration of the major isomer, which featured three contiguous chiral centers, was unambiguously determined to be (2S,3R,1′R) through X-ray crystallographic analysis of a camphorsulfonate derivative. jst.go.jp This powerful technique allows for the precise mapping of atoms and their spatial relationships within the crystal lattice. nih.gov

Another pertinent example is the stereoselective synthesis of (2S,3S,6S)-2-((benzyloxy)methyl)-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methyldihydro-2H-pyran-4(3H)-one, a chiral derivative. The successful synthesis of this enantiopure intermediate underscores the utility of stereoselective methods in medicinal chemistry. The specific optical rotation of this compound was reported as [α]D²⁵ +14.6, a key physical constant that characterizes a chiral molecule.

The assignment of absolute configuration is also crucial in the total synthesis of natural products containing a pyranone core. Methodologies such as Mosher's ester analysis and advanced spectroscopic techniques like electronic circular dichroism (ECD) spectroscopy are also employed to determine the absolute stereochemistry of these complex molecules. mdpi.comresearchgate.net

The following interactive table summarizes key data related to the assignment of absolute configuration for chiral pyranone derivatives.

| Compound/Derivative | Method of Configuration Assignment | Determined Absolute Configuration | Key Findings/Data |

| Highly functionalized 2,3-dihydro-4-pyranone | X-ray crystallography | (2S,3R,1′R) | The chiral phosphine oxide catalyst facilitated a double aldol (B89426) reaction and subsequent stereoselective cyclization. jst.go.jp |

| (2S,3S,6S)-2-((benzyloxy)methyl)-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methyldihydro-2H-pyran-4(3H)-one | Stereoselective synthesis | (2S,3S,6S) | The enantiopure intermediate was synthesized with a specific optical rotation of [α]D²⁵ +14.6. |

| Natural pyranone derivatives | Mosher's ester analysis, ECD spectroscopy | Varied based on the natural product | These methods are instrumental in elucidating the stereochemistry of complex natural products. mdpi.comresearchgate.net |

Based on a comprehensive search of available scientific literature, dedicated computational chemistry and molecular modeling studies focusing solely on the compound This compound are not presently available. The existing research provides computational analyses on related but structurally distinct molecules, such as the parent compound 4H-pyran-4-one, or more complex derivatives that incorporate the pyranone scaffold.

For instance, detailed quantum chemical calculations and spectroscopic analyses have been performed on the unsubstituted core molecule, 4H-pyran-4-one, to understand its excited states. nih.gov Similarly, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been applied to various derivatives, often in the context of drug discovery. These studies have investigated complex systems such as HIV-1 integrase inhibitors derived from 3-hydroxy-pyran-4-one nih.govfrontiersin.org and tyrosinase inhibitors based on kojic acid-fused 4H-pyran derivatives. nih.gov However, these analyses are specific to the complex derivatives and their interactions with biological targets, and the findings cannot be directly extrapolated to the simpler this compound.

Due to the absence of specific research data for this compound concerning DFT, ab initio calculations, conformational analysis, and molecular dynamics simulations, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline. The creation of such content would require speculation beyond the scope of existing published findings.

Computational Chemistry and Molecular Modeling Studies

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a derivative of 3-(benzyloxy)-4H-pyran-4-one, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes with Biological Targets

Computational studies on derivatives of this compound, particularly those where the benzyloxy group is replaced by a hydroxyl group to form 3-hydroxy-4-pyranones, have been crucial in understanding their mechanism of action. For instance, derivatives of 3-hydroxy-pyran-4-one have been identified as potent inhibitors of HIV-1 integrase. frontiersin.orgnih.gov Docking studies have shown that the 3-hydroxy-4-pyranone scaffold acts as a key pharmacophore, capable of chelating the metal ions in the active site of the enzyme. frontiersin.orgresearchgate.net

The binding mode typically involves the formation of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the target protein. For example, in studies of tyrosinase inhibitors, derivatives of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) have been docked into the enzyme's active site. nih.gov These studies revealed that the hydroxymethyl group can form a complex with the copper ions present in the active site, explaining the inhibitory activity. nih.gov The orientation of the substituted benzylpiperazine moieties in these derivatives also plays a significant role in establishing additional interactions within the binding pocket. nih.gov

Scoring Functions and Binding Affinity Estimation

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. In the study of 3-hydroxy-pyran-4-one derivatives as HIV-1 integrase inhibitors, Quantum Polarized Ligand Docking (QPLD) was employed. frontiersin.orgnih.govnih.gov This advanced docking methodology considers the polarization of the ligand's charge distribution by the protein environment, leading to more accurate predictions of binding affinity.

The calculated docking scores are often correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). For instance, in the development of aromatase inhibitors based on a pyranone structure, compounds with docking scores of ≤−7 kcal/mol were identified as promising candidates, showing better potential than the reference compound letrozole. researchgate.net

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach has been successfully applied to the development of inhibitors based on the 4H-pyran-4-one scaffold. By identifying the key interactions between a lead compound and its target, medicinal chemists can rationally design new derivatives with improved potency and selectivity. orientjchem.org

An example of this is the design of novel HIV-1 integrase inhibitors. Starting from a micromolar inhibitor, a structure-based combinatorial library design approach was used to explore various substitutions on the 3-hydroxy-pyran-4-one scaffold. frontiersin.orgnih.govnih.gov This led to the identification of derivatives with significantly improved inhibitory activity, with some compounds showing low nanomolar potency. frontiersin.orgnih.gov Similarly, in the search for new anti-tuberculosis drugs, structure-based screening and in silico optimization were used to identify potential inhibitors of the enzyme Maltosyltransferase GlgE from a library of natural products containing the pyranone core. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the molecular properties that are important for a specific biological effect.

Development of Predictive Models for Biological Activity

QSAR models have been developed for 3-hydroxypyran-4-one derivatives to predict their antimicrobial activity. mdpi.comnih.govresearchgate.net These models are typically generated using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) combined with a Genetic Algorithm (GA) for variable selection. mdpi.comnih.gov

For a series of 3-hydroxypyran-4-one and 3-hydroxypyridine-4-one derivatives tested against Staphylococcus aureus and Candida albicans, a GA-PLS model was found to be the most significant. mdpi.comnih.gov This model was able to explain and predict a high percentage of the variance in the biological activity data (pIC50). mdpi.comnih.gov For S. aureus, the model could explain 96% and predict 91% of the variance, while for C. albicans, it could explain 91% and predict 87% of the variance. mdpi.comnih.gov Such predictive models are powerful tools for prioritizing the synthesis of new compounds with potentially high antimicrobial activity. nih.gov

Identification of Key Molecular Descriptors Influencing Activity

A crucial aspect of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

In the QSAR study of 3-hydroxypyran-4-one derivatives, topological descriptors were found to play a significant role in their antimicrobial activity. mdpi.comnih.govresearchgate.net These descriptors encode information about the connectivity of atoms within a molecule. The success of the QSAR models built using these descriptors indicates that the size, shape, and branching of the molecules are important factors for their interaction with microbial targets. The ability to identify these key features provides a deeper understanding of the mechanism of action and guides the design of more effective antimicrobial agents. mdpi.com

In Silico Prediction of Pharmacological Profiles

Computational methods are invaluable in the early stages of drug discovery for predicting the pharmacological profile of a compound, thereby helping to identify potential liabilities and guide further experimental work. For this compound, in silico tools can provide insights into its likely behavior in a biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The ADME properties of a compound are critical to its potential as a drug, as they determine its bioavailability and residence time in the body. Various computational models are available to predict these properties based on the chemical structure of the molecule.

Lipinski's Rule of Five: This rule is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that, in general, an orally active drug has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5. For this compound, the predicted properties generally align with these rules, suggesting a favorable profile for oral absorption.

Cytochrome P450 (CYP) Inhibition: CYP enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. In silico models can predict whether a compound is likely to be an inhibitor of specific CYP isoforms. Predictions for this compound and its derivatives suggest that they may act as inhibitors for several CYP enzymes, including CYP3A4, CYP2D6, CYP2C19, and CYP2C9. researchgate.net

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an important transporter protein that can pump drugs out of cells, affecting their absorption and distribution. Computational predictions for derivatives of this compound indicate they may be substrates for P-glycoprotein. researchgate.net

Below is an interactive table summarizing the predicted ADME properties for this compound and related compounds based on available in silico data.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 216.23 g/mol nih.gov | Compliant with Lipinski's Rule (<500) |

| logP | 2.2 nih.gov | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Gastrointestinal Absorption | High (predicted for derivatives) researchgate.net | Favorable for oral administration |

| CYP Inhibition | Predicted inhibitor of CYP3A4, CYP2D6, CYP2C19, CYP2C9 (for derivatives) researchgate.net | Potential for drug-drug interactions |

| P-gp Substrate | Predicted substrate (for derivatives) researchgate.net | May be subject to efflux by P-gp |

Toxicity Prediction (ToxCast, DILI)

Early assessment of potential toxicity is crucial to de-risk drug candidates. In silico models can predict various forms of toxicity, including organ-specific toxicities like Drug-Induced Liver Injury (DILI).

ToxCast™: The U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast™) is a high-throughput screening program that uses in vitro assays to predict the potential toxicity of chemicals. americanchemistry.com The compound 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a structurally related compound, has been evaluated in the ToxCast program. epa.govepa.gov Data from such programs can be used to build predictive models for the toxicity of new compounds. While specific ToxCast data for this compound is not detailed in the provided results, the program represents a key resource for computational toxicity assessment. nih.gov

Drug-Induced Liver Injury (DILI) Prediction: DILI is a significant cause of drug attrition and market withdrawal. nih.gov Computational models for DILI prediction often incorporate factors like the drug's daily dose, lipophilicity (logP), and potential to form reactive metabolites. nih.gov Given the predicted logP of this compound falls within a range associated with DILI risk for some drugs, this is an area for careful consideration. nih.gov Predictive models for DILI can utilize machine learning algorithms trained on large datasets of compounds with known liver toxicity profiles. nih.govresearchgate.net

The following table presents a summary of the in silico toxicity predictions for this compound.

| Toxicity Endpoint | Prediction/Consideration | Basis of Prediction |

| General Toxicity (ToxCast) | Data available for structurally similar compounds epa.govepa.gov | High-throughput screening data can inform on potential biological pathway perturbations. |

| Drug-Induced Liver Injury (DILI) | Potential risk to be evaluated | Based on general risk factors like lipophilicity and the need for specific DILI prediction models. nih.govresearchgate.net |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) sigmaaldrich.com | Based on GHS classification from supplier data. |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block

The structural features of 3-(benzyloxy)-4H-pyran-4-one, including its pyranone core and reactive functional groups, establish it as a crucial building block in synthetic chemistry. ontosight.aievitachem.com Its benzyloxy group provides a stable protecting group for the 3-hydroxy functionality, which is essential during multi-step syntheses, while the pyranone ring itself can undergo various reactions. ontosight.airesearchgate.net

A significant application of this compound derivatives is their role as precursors in the synthesis of other complex heterocyclic systems. The pyranone ring is susceptible to ring-opening and rearrangement reactions, particularly with nucleophiles, which chemists exploit to build different ring structures. acs.org

For instance, research has demonstrated a two-stage synthesis where 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones are converted into 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. mdpi.comurfu.ru This transformation is achieved by refluxing the pyranone precursor with ammonium (B1175870) acetate (B1210297) in acetic acid, effectively replacing the ring oxygen with a nitrogen atom to form the pyridinone core. mdpi.comurfu.ru Similarly, 3-(benzyloxy)-2-methyl-4H-pyran-4-one has been used to synthesize 3-(benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one. nih.gov

Another key transformation involves the reaction of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate with amines like aminoacetaldehyde dimethyl acetal. acs.org This process leads to a ring-opening transformation followed by cyclization to yield highly functionalized dihydropyridine (B1217469) derivatives, which are valuable intermediates in pharmaceutical synthesis. acs.org

| Pyranone Precursor | Resulting Heterocyclic System | Key Reagents | Citation |

|---|---|---|---|

| 5-Aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-one | 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-one | Ammonium Acetate, Acetic Acid | mdpi.com, urfu.ru |

| Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate | Aminoacetaldehyde dimethyl acetal, DIPEA | acs.org |

| 3-(Benzyloxy)-2-methyl-4H-pyran-4-one | 3-(Benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one | 3-aminopropan-1-ol | nih.gov |

One of the most notable applications is in the synthesis of the HIV integrase inhibitor Dolutegravir. acs.org A synthetic route utilizes a benzyl-protected pyran derivative as the starting material, which undergoes a series of six chemical transformations, including ring-opening, cyclization, amidation, and final debenzylation, to yield the complex tricyclic drug molecule. acs.org Similarly, the synthesis of other carbamoylpyridone HIV integrase inhibitors involves the early bromination of a 3-benzyloxy-2-methyl-1H-pyridine-4-one intermediate, which itself can be derived from a pyranone precursor, to introduce a leaving group for subsequent side-chain attachment. google.com

Synthesis of Biologically Active Scaffolds

The this compound scaffold is instrumental in the synthesis of molecules with significant biological activity. By modifying its core structure, chemists can develop derivatives that target specific enzymes and biological pathways.

Derivatives of this compound are critical intermediates in the creation of potent inhibitors of HIV-1 integrase. mdpi.comresearchgate.net The 3-hydroxy-4-pyridone motif, which is readily accessible from the corresponding 3-benzyloxy-4-pyrone, is a key pharmacophore in several approved HIV integrase strand transfer inhibitors (INSTIs), including Dolutegravir, Bictegravir, and Cabotegravir. researchgate.net This structural motif is designed to coordinate with the magnesium ions in the active site of the HIV integrase enzyme, thereby blocking its function and preventing the integration of viral DNA into the host genome. mdpi.comresearchgate.net

Research efforts have focused on the rational design of novel inhibitors based on this scaffold. For example, a series of 3-hydroxy-pyran-4-one-2-carboxamide (HPCAR) derivatives were designed and synthesized as potential HIV-1 integrase inhibitors. researchgate.netnih.gov The synthesis used 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (BPCA) as a key intermediate, which was coupled with various amine fragments before the final debenzylation step to yield the active 3-hydroxy derivatives. nih.gov

The this compound framework has also been utilized to prepare inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases implicated in cancer progression. tandfonline.comresearchgate.net Novel 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been designed and synthesized as potential Src kinase inhibitors. tandfonline.comresearchgate.net

Docking studies suggest that the 4-pyrone moiety of these compounds can serve as a hydrogen-bond acceptor, allowing it to interact with the hinge region of the Src tyrosine kinase's ATP-binding site. researchgate.net This interaction is crucial for inhibiting the kinase's catalytic activity, which plays a role in cell growth, proliferation, and invasion in many types of cancer. researchgate.net The synthesis of these potential inhibitors involves building upon the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold. researchgate.net

The versatility of the 4H-pyran-4-one scaffold extends to the development of antimicrobial agents. researchgate.netsmolecule.com While direct antimicrobial data on this compound is limited, its derivatives and related compounds have shown promise. For instance, 4(1H)-pyridinones, which can be synthesized from pyran-4-one precursors, have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. researchgate.net

Furthermore, a series of benzyloxy-4-oxopyridin benzoate (B1203000) derivatives, synthesized from a 3-(benzyloxy)-2-methyl-4H-pyran-4-one precursor, were evaluated for their antimalarial properties through a β-hematin inhibition assay. nih.gov Several of these compounds showed moderate inhibitory activity, indicating that the scaffold is a viable starting point for developing new agents against infectious diseases. nih.gov

| Target Application | Derived Scaffold/Compound Type | Biological Target | Citation |

|---|---|---|---|

| HIV-1 Treatment | 3-Hydroxy-4-pyridones (e.g., Dolutegravir) | HIV-1 Integrase | mdpi.com, researchgate.net, acs.org |

| Cancer Therapy | 6-Substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides | Src Kinase | tandfonline.com, researchgate.net |

| Antimicrobial Agents | Benzyloxy-4-oxopyridin benzoate derivatives | β-Hematin (Malaria) | nih.gov |

Chiral Synthesis and Asymmetric Transformations

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. While this compound itself is achiral, its derivatives are instrumental in asymmetric transformations, leading to the formation of chiral molecules with high stereoselectivity.

Development of Enantioselective Synthetic Routes

Enantioselective routes involving derivatives of this compound have been developed primarily through the reaction of the pyranone core with chiral reagents. A significant strategy involves the reaction of a pyranone derivative with a chiral amine to induce asymmetry. For example, in the synthesis of chiral 3-hydroxypyrid-4-one derivatives, 3-benzyloxy-2-methyl-4H-pyran-4-one is reacted with a chiral amino alcohol, such as L-valinol or L-alaninol. google.com This reaction transforms the pyranone ring into a pyridinone ring while transferring the chirality from the amino alcohol to the newly formed structure. The process typically involves refluxing the pyranone with the chiral amine in a solvent like n-butanol, followed by debenzylation to yield the final chiral product. google.com

This method provides a reliable pathway to chiral pyridinones, which are themselves important pharmacophores. The reaction proceeds with the chiral amine adding to the pyranone ring, leading to a ring-opening and subsequent ring-closing cascade that forms the pyridinone structure, locking in the stereochemistry.

| Pyranone Reactant | Chiral Reagent | Product Class | Key Transformation |

| 3-Benzyloxy-2-methyl-4H-pyran-4-one | L-Valinol | Chiral 3-Hydroxy-pyridin-4-one | Asymmetric ring transformation from pyranone to pyridinone. google.com |

| 3-Benzyloxy-2-methyl-4H-pyran-4-one | L-Alaninol | Chiral 3-Hydroxy-pyridin-4-one | Asymmetric ring transformation from pyranone to pyridinone. google.com |

| 3-Benzyloxy-2-ethyl-4H-pyran-4-one | L-Isoleucinol | Chiral 3-Hydroxy-pyridin-4-one | Asymmetric ring transformation from pyranone to pyridinone. google.com |

Application in the Synthesis of Chiral Drugs and Natural Products

The enantioselective methods developed are directly applied to the synthesis of chiral drugs. The synthesis of Baloxavir marboxil is a prominent example where a derivative of this compound serves as a precursor to a key chiral fragment of the final drug. acs.org Although the initial pyranone intermediate is achiral, the chirality is introduced in subsequent steps. For instance, the chiral triazinanone core of Baloxavir marboxil can be obtained via the optical resolution of a racemic mixture prepared from the pyranone-derived precursor. acs.org

The synthesis of chiral 3-hydroxypyrid-4-one derivatives, as detailed in patent literature, showcases a direct application of asymmetric synthesis using a 3-benzyloxy-pyranone derivative. google.com By reacting 3-benzyloxy-2-methyl-4H-pyran-4-one with enantiomerically pure amino alcohols, a range of chiral pyridinones are produced. google.com These resulting molecules are valuable as potential therapeutic agents themselves or as chiral building blocks for more complex natural products and pharmaceuticals.

Green Chemistry Approaches in Synthesis

Sustainable Synthetic Methods and Reagents

Research into the synthesis of pyranone derivatives has yielded several greener alternatives to traditional methods, which often rely on hazardous solvents and stoichiometric reagents. Key advancements include the use of recyclable catalysts, alternative energy sources, and environmentally benign solvents.

One innovative approach involves the use of a reusable solid acid catalyst (HND-580) under microwave irradiation for the synthesis of a key intermediate of Baloxavir. mdpi.com This method significantly shortens reaction times and allows for the catalyst to be recovered and reused, reducing waste. Other studies on pyran synthesis have successfully employed biodegradable, reusable catalysts such as [Zn(L-proline)2] and starch-coated magnetic nanoparticles (CuFe2O4@starch). ajol.infonih.gov

The use of water as a reaction solvent is another cornerstone of green synthesis. Efficient, catalyst-free, one-pot reactions in water have been developed for various pyran derivatives, eliminating the need for volatile organic compounds. researchgate.netrsc.org Furthermore, enzymatic synthesis represents a frontier in green chemistry. The use of enzymes like 2-pyrone synthase allows for the one-step synthesis of pyrone cores in an aqueous environment at ambient temperatures, completely avoiding harsh reagents. nih.gov

The table below compares conventional synthesis parameters with greener alternatives for pyranone derivatives.

| Parameter | Conventional Method | Green Alternative | Advantage of Green Method |

| Catalyst | Stoichiometric acids/bases | Recyclable solid acids (e.g., HND-580), bionanocatalysts (e.g., CuFe2O4@starch). mdpi.comnih.gov | Reduced waste, catalyst reusability. |

| Solvent | Dichloromethane (B109758), Chlorobenzene. tandfonline.comchemicalbook.comgoogle.com | Water, Ethanol. ajol.inforesearchgate.netmjbas.com | Reduced toxicity, improved safety. |

| Energy Source | Conventional heating (reflux). google.com | Microwave irradiation. mdpi.comajol.info | Faster reactions, lower energy use. |

| Reaction Type | Multi-step synthesis. | One-pot, multicomponent reactions (MCRs). nih.govmjbas.com | Higher atom economy, less waste. |

Reduction of Environmental Impact in Production

The adoption of green chemistry approaches directly translates to a reduced environmental footprint for the production of this compound and related compounds. The primary impact comes from the minimization of hazardous waste and the conservation of resources.

By replacing volatile and often toxic organic solvents like dichloromethane with water or ethanol, the environmental and health risks associated with production are significantly lowered. ajol.inforsc.org The development of one-pot, multicomponent reactions enhances process efficiency by reducing the number of synthetic steps, which in turn decreases the consumption of energy and materials and minimizes the generation of intermediate waste streams. nih.govmjbas.com

The use of recyclable catalysts is particularly impactful. Solid acid catalysts and magnetic bionanocomposites can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity. mdpi.comnih.gov This not only makes the process more economical but also drastically cuts down on the chemical waste that would otherwise be sent for disposal. Similarly, enzymatic and catalyst-free methods represent the ideal in green synthesis, often proceeding with high selectivity under mild conditions and generating minimal waste. rsc.orgnih.gov These strategies collectively contribute to a more sustainable and environmentally responsible production lifecycle for this important class of chemical intermediates.

Mechanistic Studies of Biological Interactions

Enzyme Inhibition Kinetics and Mechanisms

Derivatives of the 3-(benzyloxy)-4H-pyran-4-one scaffold have demonstrated significant inhibitory activity against several key enzymes, positioning them as compounds of interest in therapeutic research.

HIV-1 Integrase: Derivatives of 3-hydroxy-pyran-4-one, developed from the this compound framework, have been identified as potent inhibitors of HIV-1 integrase (IN). nih.govresearchgate.netnih.gov A computational approach combined with in vitro assessments led to the identification of novel inhibitors. nih.govnih.gov One of the most promising compounds, HPCAR-28, which is a de-benzylated derivative, showed inhibitory activity against HIV-1 IN in the low nanomolar range, comparable to the clinically used drug Raltegravir. nih.gov It also demonstrated significant potency in inhibiting HIV-1 replication and the strand transfer activity of the integrase enzyme. nih.gov Studies on related 3-hydroxy-pyran-4-one derivatives revealed that halogenated versions, in particular, offered the best biological activities with reduced toxicity and optimal inhibition of both HIV-1 IN and the virus in cell cultures. researchgate.net

Tyrosinase: Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) derivatives, which share the 4H-pyran-4-one core, are well-known tyrosinase inhibitors. nih.govnih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is relevant for treating hyperpigmentation and in the food industry to prevent browning. nih.govbohrium.com A series of kojic acid derivatives linked to an amino pyridine (B92270) moiety were synthesized and evaluated, with some compounds showing significant inhibitory potency. bohrium.com Kinetic analysis of the most active of these compounds, 4h, revealed an uncompetitive mode of inhibition. bohrium.com Another study synthesized novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives using benzyloxy benzaldehyde. researchgate.netresearchgate.net The most potent of these, compound 6b, acted as a competitive inhibitor with an IC50 value of 7.69 ± 1.99 µM, which was more potent than kojic acid itself (IC50 = 23.64 ± 2.56 µM). researchgate.net

Src Kinase: Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overactive in cancer, making them a key therapeutic target. tandfonline.comresearchgate.net Novel 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been designed and synthesized as potential Src kinase inhibitors. tandfonline.comresearchgate.net These compounds are designed to act as ATP-competitive inhibitors. tandfonline.com Docking studies have shown that these derivatives fit into the ATP-binding site of the Src tyrosine kinase. researchgate.net

Table 1: Inhibitory Activity of this compound Derivatives on Target Enzymes

HIV-1 Integrase: Computational studies, including Quantum Polarized Ligand Docking (QPLD) and Molecular Dynamics (MD) simulations, have been crucial in elucidating the binding modes of 3-hydroxy-pyran-4-one derivatives within the HIV-1 IN active site. nih.gov These inhibitors are designed to chelate the two essential magnesium ions in the enzyme's active site, a mechanism common to many integrase inhibitors. The models show that the compounds engage in critical interactions, and their predicted pharmacological profiles are improved through this structure-based design approach. nih.gov